molecular formula C9H5Cl2F2NO B1413263 2,3-Dichloro-5-(difluoromethoxy)phenylacetonitrile CAS No. 1806301-63-2

2,3-Dichloro-5-(difluoromethoxy)phenylacetonitrile

Cat. No.: B1413263
CAS No.: 1806301-63-2
M. Wt: 252.04 g/mol
InChI Key: KVBXMMPFEQZOKI-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-(difluoromethoxy)phenylacetonitrile is a chemical compound known for its use as a herbicide. It belongs to the family of phenylacetonitrile herbicides and is recognized for its high potency and selectivity in controlling broadleaf weeds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-5-(difluoromethoxy)phenylacetonitrile involves several stepsThe reaction conditions typically involve the use of catalysts and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and efficiency. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize the yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-5-(difluoromethoxy)phenylacetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: Commonly involves the replacement of chlorine atoms with other functional groups.

    Oxidation and Reduction: These reactions can modify the oxidation state of the compound, leading to different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are employed under acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is a typical setup.

Major Products

The major products formed from these reactions include various substituted phenylacetonitriles, which can be further utilized in the synthesis of other chemical compounds .

Scientific Research Applications

2,3-Dichloro-5-(difluoromethoxy)phenylacetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its effects on plant physiology and its potential use in controlling invasive plant species.

    Medicine: Investigated for its potential use in developing new pharmaceuticals.

    Industry: Employed in the formulation of herbicides and pesticides for agricultural use.

Mechanism of Action

The compound exerts its herbicidal effects by inhibiting specific enzymes involved in the biosynthesis of essential amino acids in plants. This inhibition disrupts the growth and development of the target weeds, leading to their eventual death. The molecular targets include enzymes such as acetolactate synthase (ALS) and enolpyruvylshikimate-3-phosphate synthase (EPSPS).

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloro-5-(trifluoromethyl)pyridine
  • 4,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile
  • 2,3-Dichloro-5-methylpyridine

Uniqueness

2,3-Dichloro-5-(difluoromethoxy)phenylacetonitrile stands out due to its high selectivity and potency as a herbicide. Its unique chemical structure allows it to effectively target specific enzymes in plants, making it a valuable tool in agricultural weed control.

Properties

IUPAC Name

2-[2,3-dichloro-5-(difluoromethoxy)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2F2NO/c10-7-4-6(15-9(12)13)3-5(1-2-14)8(7)11/h3-4,9H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBXMMPFEQZOKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CC#N)Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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